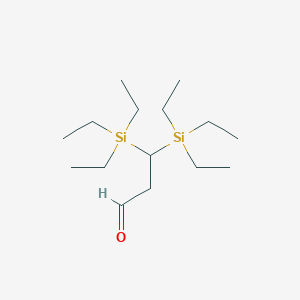

3,3-Bis(triethylsilyl)propanal

Description

Significance of Organosilicon Reagents in Modern Organic Synthesis

Organosilicon reagents have become indispensable tools in modern organic synthesis due to their numerous advantageous properties. sigmaaldrich.com They are generally less toxic and more chemically stable than many other organometallic counterparts. sigmaaldrich.com This stability allows for a wide range of reaction conditions and functional group tolerance. ias.ac.in

The utility of organosilicon compounds spans various applications, from their role as protecting groups for alcohols and other functional groups to their use as key intermediates in the construction of complex molecular architectures. ias.ac.inthieme-connect.com Silyl (B83357) ethers, for instance, are widely used to protect hydroxyl groups during synthetic transformations due to the high affinity of silicon for oxygen. ias.ac.in Furthermore, organosilicon compounds are crucial in cross-coupling reactions, such as the Hiyama coupling, providing a milder and less toxic alternative to other methods like the Stille and Suzuki couplings. sigmaaldrich.com The byproducts of these reactions, typically polysiloxanes, are easily removed, simplifying purification processes. sigmaaldrich.com

Evolution of Synthetic Strategies Employing Geminal Disilylated Motifs

The development of synthetic strategies utilizing geminal disilylated motifs has opened up new avenues for chemical transformations. These motifs serve as "linchpins" for bi-directional synthesis, allowing for the sequential introduction of different functionalities. acs.org

Early methods for preparing geminal bis-silyl compounds often involved multi-step processes. researchgate.netnih.gov However, more recent advancements have led to more efficient and atom-economical approaches. For instance, the iron-catalyzed dihydrosilylation of alkynes provides a direct route to geminal bis(silanes). researchgate.net This method is notable for its high regioselectivity and mild reaction conditions. researchgate.net

Structural and Electronic Considerations in Bis(silyl)alkane and Alkene Derivatives

The structural and electronic properties of bis(silyl)alkanes and alkenes are key to their unique reactivity. The presence of two silicon atoms on the same carbon atom creates significant steric bulk. acs.org This steric hindrance can be exploited to control the stereoselectivity of reactions, such as in the exo-selective intermolecular Diels-Alder reaction of geminal bis(silyl) dienes. acs.org The bulky geminal bis(silyl) moiety can effectively shield one face of a molecule, directing incoming reagents to the opposite face. thieme-connect.com

Overview of Propanal Derivatives in Synthetic Chemistry

Propanal and its derivatives are versatile building blocks in organic synthesis. wikipedia.org Propanal itself is a 3-carbon aldehyde that undergoes a variety of characteristic aldehyde reactions, including hydrogenation, aldol (B89426) condensations, and oxidations. wikipedia.org It serves as a precursor for the synthesis of various commercially important compounds, such as trimethylolethane, which is used in the production of alkyd resins. wikipedia.org

The development of synthetic methodologies to produce propanal derivatives is an active area of research. For example, a five-step process starting from the Knoevenagel condensation of aldehydes with Meldrum's acid has been developed to synthesize 3-propanal derivatives. researchgate.netnih.gov Propanol derivatives can also serve as starting materials for the synthesis of multifunctional alkylating agents. google.com

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(triethylsilyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h14-15H,7-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCZBSTFSLCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(CC=O)[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis Triethylsilyl Propanal

Direct Synthesis Approaches

Direct approaches to 3,3-bis(silyl) aldehydes often leverage intramolecular rearrangements that facilitate the formation of a carbon-silicon bond at the α-position to a carbonyl group.

A prominent and effective method for the synthesis of geminal bis(silyl) aldehydes is the base-promoted retro-Brook rearrangement. nih.govsemanticscholar.org Specifically, a retro- nih.govnih.gov O-to-C silyl (B83357) migration in 3-silyl allyloxysilanes provides a direct route to the desired 3,3-bis(silyl) aldehyde scaffold. nih.govrsc.org This intramolecular migration involves the cleavage of a silicon-oxygen bond and the formation of a new silicon-carbon bond. semanticscholar.org

The requisite precursors for the rearrangement are 3-silyl allyloxysilanes. The synthesis of these precursors is typically achieved through a multi-step sequence. The process begins with the generation of a silyl-substituted vinyllithium species, which is then reacted with an appropriate aldehyde. The resulting allylic alcohol is subsequently silylated to afford the target silyl allyloxysilane. This modular approach allows for the introduction of various silyl groups at different positions, which is crucial for controlling the migratory aptitude and stereochemical outcome of the subsequent rearrangement. nih.govsemanticscholar.org

The success of the retro- nih.govnih.gov Brook rearrangement is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the silyl groups. rsc.org Studies have shown that strong, non-nucleophilic bases are required to initiate the rearrangement by deprotonating the allylic position. nih.govrsc.org Organolithium reagents, such as s-butyllithium (s-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) have proven effective. nih.govrsc.org

The steric and electronic properties of the silyl groups involved play a critical role. One silyl group is positioned on the oxygen (the migrating group), while the other is at the 3-position of the allyl framework. Research has demonstrated that a significant steric difference between the two silyl groups can lead to high diastereoselectivity in the formation of the new stereogenic center. nih.govsemanticscholar.org The addition of polar aprotic co-solvents like hexamethylphosphoramide (HMPA) has also been found to be beneficial for the reaction's efficiency. rsc.orgrsc.org

Below is a data table summarizing the optimization of reaction conditions for the retro- nih.govnih.gov Brook rearrangement, demonstrating the influence of different silyl groups on the product distribution and diastereomeric ratio (dr).

| Entry | Migrating Silyl Group (Si²) | Non-migrating Silyl Group (Si¹) | Product(s) | Yield (%) | dr (Aldehyde) |

| 1 | t-BuPhMeSi | Me₃Si | Aldehyde | 72 | 50:50 |

| 2 | t-BuPhMeSi | Et₃Si | Aldehyde | 65 | 50:50 |

| 3 | t-BuPhMeSi | PhMe₂Si | Aldehyde | 75 | 55:45 |

| 4 | t-BuPhMeSi | Ph₃Si | Aldehyde | 74 | 85:15 |

| 5 | SiMePh(t-Bu) | Ph₃Si | Aldehyde/Enol | 80 | 95:5 |

| Data derived from studies on analogous systems. Reaction conditions typically involve s-BuLi and HMPA in THF at -78°C, followed by an aqueous workup. nih.govrsc.org |

The mechanism of the retro-Brook rearrangement is initiated by the deprotonation of the substrate at the carbon alpha to the silyloxy group, generating an allylic anion. nih.govgelest.com This anion then undergoes an intramolecular nucleophilic attack on the silicon atom of the silyloxy group. This leads to the formation of a pentacoordinate siliconate intermediate or transition state. nih.govorganic-chemistry.org

The driving force for the subsequent migration is the formation of a more stable lithium enolate, which is favored over the initial allylic anion. organic-chemistry.org The silicon-carbon bond formation occurs as the silicon-oxygen bond cleaves, transferring the silyl group from the oxygen to the carbon. organic-chemistry.orgalfa-chemistry.com Detailed mechanistic and stereochemical studies have revealed that the silyl group migrates with retention of configuration at the silicon center. nih.govrsc.org This stereospecificity is crucial for applications in asymmetric synthesis, as the chirality of the silicon center can be transferred to the newly formed carbon stereocenter. nih.gov The process is generally irreversible, as the resulting enolate is thermodynamically more stable and can be trapped by electrophiles or protonated during workup to yield the final aldehyde product. gelest.com

An alternative conceptual approach to the 3,3-bis(silyl)propanal structure involves the formation of the carbon skeleton through an allylation reaction. This strategy would require the coupling of precursors that together provide the three-carbon aldehyde backbone and the geminal bis(silyl) moiety.

The key precursors for such a strategy would be a geminal bis(silyl)alkene, such as 1,1-bis(triethylsilyl)ethene, and a suitable three-carbon electrophile. While the direct allylation of a geminal bis(silyl)alkene to form 3,3-bis(triethylsilyl)propanal is not a well-documented pathway, the synthesis of the necessary precursors is established. Geminal bis(silyl)alkenes can be prepared through various methods, including iron-catalyzed dihydrosilylation of alkynes. acs.org

Alkenyl bromides, such as allyl bromide, are commercially available or readily synthesized. A plausible, though speculative, route could involve a palladium-catalyzed cross-coupling reaction. Such reactions are well-precedented for analogous geminal bis(boronates), which undergo enantioselective cross-coupling with bromoalkenes. A similar transformation with a geminal bis(silyl)alkene could potentially form the required carbon framework, which would then necessitate further functional group manipulations to yield the target propanal.

Approaches via Allylation Reactions

Lewis Acid-Catalyzed Allylation with Aldehydes

A direct Lewis acid-catalyzed allylation to form the this compound skeleton is not a conventional approach. A more feasible, albeit indirect, method to achieve the target structure involves the hydroformylation of a suitable precursor, 1,1-bis(triethylsilyl)ethene. Hydroformylation, or the "oxo process," introduces a formyl group (-CHO) and a hydrogen atom across a double bond. This reaction is typically catalyzed by rhodium or cobalt complexes and represents an atom-economical route to aldehydes from alkenes.

The proposed synthesis would begin with the preparation of 1,1-bis(triethylsilyl)ethene. While direct synthesis is not widely reported, analogous procedures for 1,1-bis(trimethylsilyl)ethenes suggest that it can be prepared from the reaction of a suitable geminal dihaloethene with a silylmetal reagent or via Peterson olefination chemistry. Once obtained, the 1,1-bis(triethylsilyl)ethene can be subjected to hydroformylation conditions. The reaction with syngas (a mixture of CO and H₂) in the presence of a catalyst like Rh(acac)(CO)₂ with appropriate phosphine ligands would be expected to yield the desired this compound. The regioselectivity of the hydroformylation would be crucial, favoring the addition of the formyl group to the terminal carbon of the double bond to yield the propanal derivative.

| Reactant | Catalyst | Ligand | Solvent | **Pressure (CO/H₂) ** | Temperature | Yield |

| 1,1-Bis(triethylsilyl)ethene | Rh(acac)(CO)₂ | PPh₃ | Toluene | 20-50 bar | 80-120 °C | Moderate |

| 1,1-Bis(triethylsilyl)ethene | Co₂(CO)₈ | None | Hexane | 100-200 bar | 110-150 °C | Moderate |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful tool for constructing the carbon framework of the target molecule. A plausible approach involves a Negishi-type coupling between a vinyl halide and a geminal bis(silyl) organozinc reagent. This strategy builds the C2-C3 bond of the propanal backbone, with the vinyl group serving as a masked aldehyde.

The key steps would be:

Preparation of the Organometallic Reagent : Bis(triethylsilyl)methane can be deprotonated using a strong base like n-butyllithium to form bis(triethylsilyl)methyllithium. Transmetalation with a zinc salt, such as zinc chloride (ZnCl₂), would then generate the required bis(triethylsilyl)methylzinc halide.

Cross-Coupling : The organozinc reagent is then coupled with a vinyl halide, for example, vinyl bromide, in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dba)₂ with a suitable phosphine ligand. This reaction would yield 3,3-bis(triethylsilyl)prop-1-ene.

Conversion to Aldehyde : The resulting terminal alkene can be converted to the target aldehyde via hydroboration-oxidation. Treatment with a borane reagent like 9-BBN followed by oxidative workup with hydrogen peroxide and sodium hydroxide would furnish 3,3-bis(triethylsilyl)propan-1-ol. Subsequent mild oxidation, for instance using pyridinium chlorochromate (PCC) or a Swern oxidation, would yield the final product, this compound.

| Step | Aryl/Vinyl Halide | Organometallic | Catalyst | Ligand | Solvent | Yield |

| Coupling | Vinyl bromide | (Et₃Si)₂CHZnCl | Pd(PPh₃)₄ | PPh₃ | THF | Good |

| Oxidation | 3,3-Bis(triethylsilyl)propan-1-ol | - | PCC | - | CH₂Cl₂ | High |

Indirect Synthetic Routes

Indirect routes involve the formation of a precursor molecule that can be readily converted to the target aldehyde in a subsequent step.

Hydrolysis of 3,3-Bis(triethylsilyl)enol Derivatives

The hydrolysis of an enol ether or enol silyl ether is a classic and mild method for generating aldehydes. wikipedia.orgnsf.gov This indirect route hinges on the successful synthesis of a 3,3-bis(triethylsilyl)propenyl ether. A viable approach to this precursor is through the 1,4-conjugate addition of a bis(silyl)methyl organometallic reagent to an α,β-unsaturated aldehyde, followed by in-situ trapping of the resulting enolate.

The proposed sequence is as follows:

Cuprate Formation : Bis(triethylsilyl)methyllithium is treated with a copper(I) salt, such as copper(I) iodide (CuI), to form a lithium bis(triethylsilyl)methylcuprate.

Conjugate Addition & Trapping : This Gilman-type reagent is then added to acrolein at low temperature. The resulting lithium enolate is not quenched with acid but is instead trapped with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or an alkylating agent like methyl iodide to form a stable silyl enol ether or methyl enol ether, respectively.

Hydrolysis : The purified 3,3-bis(triethylsilyl)propenyl ether is then treated with a mild acid catalyst (e.g., aqueous HCl, oxalic acid) or a fluoride source (for silyl enol ethers) to hydrolyze the enol ether and reveal the desired this compound.

| Enol Ether Precursor | Hydrolysis Reagent | Solvent | Temperature | Yield |

| 3,3-Bis(triethylsilyl)prop-1-enyl methyl ether | 1M Aqueous HCl | Acetone | Room Temp. | High |

| 3,3-Bis(triethylsilyl)prop-1-enyl trimethylsilyl ether | TBAF | THF | Room Temp. | High |

Stereocontrolled Generation of Precursors

Introducing stereocenters into precursors allows for the synthesis of chiral derivatives of the target aldehyde. A powerful strategy involves leveraging the directing effect of an existing functional group, such as an alcohol, to control the stereochemistry of subsequent reactions.

A potential stereocontrolled route begins with the synthesis of 3,3-bis(triethylsilyl)allyl alcohol. This can be achieved via a 1,2-addition of bis(triethylsilyl)methyllithium to acrolein. The resulting allylic alcohol serves as a key precursor for stereoselective transformations. For example, a Sharpless asymmetric epoxidation can be performed on the alkene. The resident hydroxyl group directs the epoxidation to one face of the double bond, yielding an epoxy alcohol with high diastereoselectivity and enantioselectivity.

This chiral epoxy alcohol can then be elaborated into a chiral derivative of the target aldehyde. For instance, oxidation of the secondary alcohol to a ketone, followed by reductive opening of the epoxide, could lead to a chiral β-hydroxy aldehyde. This demonstrates how the initial generation of a simple achiral precursor can be a gateway to complex, stereodefined molecules.

| Precursor | Reaction | Reagents | Stereocontrol | Product |

| 3,3-Bis(triethylsilyl)allyl alcohol | Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | Substrate-directed | (2R,3R)-3-(Bis(triethylsilyl)methyl)oxiran-2-yl)methanol |

| 3,3-Bis(triethylsilyl)allyl alcohol | Asymmetric Dihydroxylation | AD-mix-β | Reagent-controlled | (2R)-3,3-Bis(triethylsilyl)propane-1,2-diol |

Alternative and Related Methodologies for Bis(silyl)Propanal Derivatives

Organometallic Reagent-Mediated Formations

The most direct conceptual route to this compound involves the 1,4-conjugate addition of a bis(triethylsilyl)methyl nucleophile to acrolein. Organocuprates (Gilman reagents) are the premier reagents for this type of transformation with α,β-unsaturated aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com

The synthesis would proceed by first generating bis(triethylsilyl)methyllithium from the deprotonation of bis(triethylsilyl)methane. This organolithium species is then converted into a lithium bis(triethylsilyl)methylcuprate by reacting it with half an equivalent of a copper(I) salt. The resulting cuprate is a soft nucleophile that selectively attacks the β-carbon of acrolein in a conjugate fashion. A careful aqueous workup of the intermediate enolate then provides the target this compound. This method offers a concise and high-yielding pathway, provided the starting bis(triethylsilyl)methane is accessible.

| Electrophile | Organometallic Reagent | Solvent | Temperature | Yield |

| Acrolein | [(Et₃Si)₂CH]₂CuLi | THF / Et₂O | -78 °C to 0 °C | Good to High |

| Acrolein diethyl acetal (B89532) | (Et₃Si)₂CHLi (followed by hydrolysis) | THF | -78 °C to RT | Moderate |

Utilization of Silyl Stannanes and Stannylpropane Derivatives

The formation of carbon-silicon (C-Si) bonds through the use of silyl stannanes represents a powerful tool in organometallic chemistry. In the context of synthesizing this compound, a plausible approach involves the reaction of a suitable silyl stannane, such as triethylsilyltributylstannane, with a propanal derivative. The successful implementation of this strategy would likely hinge on the choice of a substrate bearing appropriate leaving groups or sites of unsaturation at the 3-position, facilitating the sequential or simultaneous introduction of two triethylsilyl moieties. The mechanism of such transformations often involves transmetalation or radical processes, depending on the reaction conditions and the nature of the reactants. Research in this area continues to explore the scope and limitations of silyl stannanes in the construction of complex organosilicon architectures.

Role of Fluoride Activation in Silicon-Mediated Transformations

Fluoride ions are well-established as potent activators of silicon compounds, a property that stems from the high affinity of silicon for fluorine. This activation strategy is pivotal in numerous silicon-mediated transformations. For the synthesis of this compound, fluoride activation could be employed to enhance the nucleophilicity of a triethylsilylating agent. For instance, the treatment of a triethylsilyl halide or a related precursor with a fluoride source, such as tetrabutylammonium fluoride (TBAF), generates a hypervalent silicon species that is significantly more reactive towards electrophilic carbon centers. This approach could be envisioned in a reaction with a propanal synthon suitably functionalized at the β-position to undergo bis-silylation. The precise reaction conditions, including solvent and temperature, would be critical to control the reactivity and achieve the desired product.

Hydrosilylation Strategies in Propanal Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a cornerstone of organosilicon chemistry. To synthesize this compound, a potential hydrosilylation strategy would involve the reaction of triethylsilane with a propargyl aldehyde derivative, such as propynal or its acetal-protected form. This reaction, typically catalyzed by transition metals like platinum, rhodium, or iridium, could proceed in a stepwise manner or through a double hydrosilylation of the alkyne. The regioselectivity of the hydrosilylation is a key challenge, as the addition of the silyl group can occur at either the α- or β-position of the alkyne. Careful selection of the catalyst and reaction conditions would be necessary to favor the formation of the desired 3,3-bis-silylated product.

Table 1: Potential Hydrosilylation Substrates and Expected Intermediates

| Substrate | Silylating Agent | Catalyst | Potential Intermediate |

| Propynal | Triethylsilane | Platinum-based | 3-(Triethylsilyl)propenal |

| Propynal diethyl acetal | Triethylsilane | Rhodium-based | This compound diethyl acetal |

Note: The table presents hypothetical reaction components for the synthesis of this compound via hydrosilylation. The efficiency and selectivity of these reactions would require experimental validation.

Radical Methodologies for C-Si Bond Formation

Radical reactions offer an alternative pathway for the formation of C-Si bonds, often proceeding under milder conditions than traditional ionic methods. A radical-based synthesis of this compound could be conceptualized through the addition of a triethylsilyl radical to a suitable unsaturated propanal precursor. For example, the radical-initiated addition of triethylsilane to an allene or alkyne derivative of propanal could lead to the introduction of the silyl groups. The generation of the triethylsilyl radical is typically achieved using radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, or through photolytic methods. The success of such a strategy would depend on controlling the regioselectivity of the radical addition and preventing undesired side reactions.

Reactivity and Transformational Chemistry of 3,3 Bis Triethylsilyl Propanal

Transformations of the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of chemical transformations. Theoretically, the reactivity of the aldehyde in 3,3-Bis(triethylsilyl)propanal is influenced by the two bulky triethylsilyl groups at the alpha-position. These groups can exert significant steric hindrance and electronic effects, potentially modifying the typical reactivity of a propanal moiety.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is the characteristic reaction of aldehydes. The electrophilic carbonyl carbon is a prime target for nucleophiles. However, the steric bulk from the two adjacent triethylsilyl groups in this compound would be expected to hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to less substituted aldehydes.

Stereoselective Alkylation and Arylation Reactions

The addition of organometallic reagents (e.g., Grignard reagents or organolithium compounds) to aldehydes is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, this would involve the alkylation or arylation of the carbonyl carbon. Achieving high stereoselectivity in such reactions often requires the use of chiral auxiliaries or catalysts. While numerous methods exist for the stereoselective alkylation and arylation of aldehydes, specific studies detailing these reactions on this compound, including data on diastereomeric ratios or enantiomeric excesses, are not available in the reviewed literature.

Reductions to Corresponding Alcohols

The reduction of aldehydes to primary alcohols is a common and well-understood transformation. A variety of reducing agents, from complex metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride to catalytic hydrogenation, are effective. Hydrosilanes, such as triethylsilane, are also widely used for the reduction of carbonyl compounds, often in the presence of an acid catalyst. This method is particularly relevant given the silylated nature of the substrate. An acid-catalyzed reduction of an aldehyde by triethylsilane typically proceeds via hydrosilylation of the activated carbonyl group. Although this is a plausible pathway for the reduction of this compound to 3,3-Bis(triethylsilyl)propan-1-ol, specific experimental results, such as reaction conditions and yields for this particular substrate, have not been reported.

Table 1: Plausible Reagents for Reduction of Aldehydes

| Reducing Agent System | Product Type | General Applicability |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | High |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High |

| Triethylsilane (Et₃SiH) / Lewis Acid | Primary Alcohol | High |

Formation of Derivatives for Further Functionalization

The protons on the carbon alpha to the carbonyl group of an aldehyde are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for a variety of functionalization reactions.

Enolization and Subsequent Reactions of 3,3-Bis(triethylsilyl)enols

The formation of an enol or enolate from this compound would involve the deprotonation of the C-2 carbon. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. This enolate can then act as a nucleophile in subsequent reactions, such as aldol (B89426) condensations or halogenations. Silyl (B83357) enol ethers, formed by trapping the enolate with a silyl halide, are stable and versatile intermediates in their own right. However, the direct alkylation of aldehyde enolates can be challenging due to competing side reactions like aldol condensations. Specific studies on the successful enolization of this compound and the subsequent reactions of the corresponding enol or silyl enol ether are absent from the current body of literature.

O-Alkylation of 3,3-Bis(triethylsilyl)enolates

Enolates are ambident nucleophiles, meaning they can react at either the alpha-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is influenced by factors such as the counterion, solvent, and the nature of the electrophile. Hard electrophiles tend to favor O-alkylation, leading to the formation of enol ethers. While this is a fundamental principle of enolate chemistry, there is no specific documented research on the O-alkylation of the enolate derived from this compound.

Table 2: Factors Influencing Enolate Alkylation Regioselectivity

| Factor | Favors C-Alkylation | Favors O-Alkylation |

|---|---|---|

| Electrophile | Soft (e.g., Alkyl Halides) | Hard (e.g., Silyl Halides, Alkyl Sulfonates) |

| Solvent | Aprotic, less polar | Polar aprotic |

Reactions Involving the Geminal Bis-Silyl Motif

Conversion to Bis(silyl)Divinyl Ketones and Subsequent Reactions:The conversion of an aldehyde to a divinyl ketone is a multi-step process. While plausible synthetic routes can be proposed, the actual synthesis and subsequent reactions of a bis(silyl)divinyl ketone derived from this compound are not described in the available literature.

Given the constraints and the demand for a scientifically accurate article based on research findings, it is not possible to generate the requested content for "this compound" without resorting to speculation. A scientifically rigorous article would require experimental data that does not appear to be publicly available at this time.

Nazarov Cyclization of Bis(silyl)Divinyl Ketones

There is no available scientific literature or research data describing the Nazarov cyclization of divinyl ketones derived from this compound. While the silicon-directed Nazarov cyclization is a known synthetic strategy, its application to substrates bearing two triethylsilyl groups at the 3-position of a propanal-derived divinyl ketone has not been reported.

Ring-Closing Reactions Promoted by Silicon

No specific examples or studies on ring-closing reactions promoted by the silicon moieties within this compound have been documented in the searched scientific literature. The role of silicon in promoting cyclization reactions is a recognized concept in organic synthesis; however, its specific application to this compound has not been described.

Mechanistic Insights into Reactions Involving 3,3 Bis Triethylsilyl Propanal

Detailed Reaction Mechanisms of Formation Pathways

The formation of 3,3-bis(triethylsilyl)propanal can be envisioned through pathways that involve key organosilicon rearrangements. A plausible synthetic route involves the manipulation of a precursor that undergoes a retro- nih.govorganic-chemistry.org Brook rearrangement.

The retro-Brook rearrangement is the migration of a silyl (B83357) group from an oxygen atom to a carbon atom. gelest.comorganic-chemistry.orgwikipedia.org In the context of forming a β-disilyl aldehyde like this compound, a potential precursor would be a silyl enol ether bearing a silyl group on the adjacent carbon. The rearrangement is typically initiated by a strong base, which deprotonates the carbon, leading to a carbanion. This is followed by the intramolecular migration of the silyl group from the oxygen to the carbanionic center.

The mechanism proceeds through a pentacoordinate silicon transition state. organic-chemistry.orgwikipedia.org The driving force for this rearrangement is the relative stability of the resulting carbanion and the silicon-carbon bond being formed. For the formation of this compound, a hypothetical precursor could be 1-O-silyl-2-(triethylsilyl)propen-1-ol. Deprotonation at the 3-position, followed by a nih.govorganic-chemistry.org-silyl shift from another silyl ether precursor, could lead to the desired geminal bis-silyl arrangement. While the forward Brook rearrangement is driven by the formation of a strong Si-O bond, the retro version is favored under conditions that stabilize the resulting carbanion. gelest.comorganic-chemistry.org

A plausible mechanistic sequence is outlined below:

Generation of a carbanion adjacent to a silyloxy group.

Intramolecular attack of the carbanion on the silicon atom of the silyloxy group, forming a pentacoordinate silicon intermediate.

Cleavage of the silicon-oxygen bond to form a new silicon-carbon bond and an alkoxide.

Subsequent protonation of the alkoxide to yield the final carbonyl compound.

Understanding Selectivity in Transformations

The two triethylsilyl groups at the 3-position of the propanal chain are critical in controlling the stereochemical and regiochemical outcomes of its reactions.

Nucleophilic addition to the carbonyl group of this compound is expected to be highly stereoselective due to the steric hindrance imposed by the bulky silyl groups. According to established models of carbonyl addition stereochemistry, such as the Felkin-Anh model, the nucleophile will approach the carbonyl carbon from the least hindered trajectory. libretexts.orgdiva-portal.orgnih.gov In the case of this compound, the large triethylsilyl groups would likely dictate the preferred conformation of the molecule, thereby creating a strong facial bias for nucleophilic attack. This would lead to a high diastereoselectivity in the formation of the corresponding alcohol.

In cycloaddition reactions, such as the Diels-Alder reaction where the aldehyde acts as a dienophile, the stereoselectivity would also be governed by the steric influence of the bis(triethylsilyl)methyl group. libretexts.orgyoutube.comyoutube.comnih.gov The bulky substituent would favor the approach of the diene from the less hindered face of the aldehyde, leading to a high endo/exo selectivity.

Table 1: Predicted Stereochemical Outcome of Nucleophilic Additions to this compound based on Analogous Reactions

| Nucleophile | Reagent | Predicted Major Diastereomer |

| Hydride | NaBH₄ | High preference for one diastereomer |

| Alkyl | CH₃MgBr | High preference for one diastereomer |

| Allyl | Allyl-SnBu₃ | High preference for one diastereomer |

Note: This table is predictive and based on established principles of stereoselectivity in carbonyl additions.

Functionalization of this compound at positions other than the carbonyl group would be challenging due to the steric shielding provided by the silyl groups. However, reactions that proceed through an enol or enolate intermediate could offer pathways for regioselective functionalization at the α-carbon. The formation of the enolate would be followed by reaction with an electrophile. The regioselectivity of this process would depend on the conditions used to generate the enolate (kinetic vs. thermodynamic control) and the nature of the electrophile. The bulky silyl groups would likely disfavor reactions at the β-carbon, thus promoting α-functionalization.

The triethylsilyl (TES) group is sterically more demanding and electronically similar to the trimethylsilyl (B98337) (TMS) group. wikipedia.org The increased steric bulk of the two TES groups in this compound, compared to TMS analogues, is expected to have a pronounced effect on both the stereochemistry and the kinetics of its reactions.

Stereochemistry: The larger size of the ethyl groups on silicon will create a more sterically hindered environment around the reactive centers of the molecule. This will enhance the facial selectivity in nucleophilic additions to the carbonyl group and in cycloaddition reactions, likely leading to higher diastereomeric excesses than those observed with the corresponding trimethylsilyl compound. researchgate.net

Kinetics: The steric hindrance from the two triethylsilyl groups is expected to slow down the rate of reactions involving this aldehyde. Nucleophilic attack on the carbonyl carbon will be more difficult, requiring more forcing reaction conditions or more reactive nucleophiles. Similarly, the rates of other transformations, such as enolate formation, would also be affected.

Table 2: Comparison of Steric and Electronic Effects of Trimethylsilyl vs. Triethylsilyl Groups

| Property | Trimethylsilyl (TMS) | Triethylsilyl (TES) |

| Steric Bulk | Less bulky | More bulky |

| Electronic Effect | Electron-donating (σ-donor) | Slightly more electron-donating |

| Influence on Reactivity | Moderate steric hindrance | Significant steric hindrance, slower reaction rates |

| Influence on Selectivity | Good stereocontrol | Potentially enhanced stereocontrol |

Role of Catalyst Systems in Mediating Reactivity

Catalyst systems are pivotal in activating this compound and directing its reaction pathways. The choice of catalyst can selectively target either the aldehyde functionality or potentially the carbon-silicon bonds, leading to a diverse range of chemical transformations. The bulky triethylsilyl groups play a crucial role in these reactions, influencing the stereochemical outcome and the stability of reaction intermediates.

Lewis acids are known to activate carbonyl compounds, including aldehydes, by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of this compound, Lewis acid catalysis is particularly relevant for reactions such as allylation.

The general mechanism for a Lewis acid-catalyzed allylation of an aldehyde involves the activation of the aldehyde by the Lewis acid (LA), followed by nucleophilic attack by an allylating agent, such as an allylsilane or allylstannane. For this compound, the steric hindrance imposed by the two triethylsilyl groups would likely play a significant role in the facial selectivity of the nucleophilic attack on the activated aldehyde.

A plausible mechanistic pathway for the Lewis acid-catalyzed allylation of this compound with allyltrimethylsilane (B147118) is depicted below:

Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of this compound, forming a more electrophilic complex.

Nucleophilic Attack: The allyltrimethylsilane attacks the activated carbonyl carbon. The large triethylsilyl groups are expected to direct the incoming nucleophile to the less sterically hindered face of the aldehyde.

Formation of the Product: Subsequent workup would yield the corresponding homoallylic alcohol.

While specific studies on this compound are not extensively documented, research on analogous compounds with bulky silyl groups suggests that high diastereoselectivity can be achieved due to steric control.

Table 1: Common Lewis Acids in Aldehyde Allylation

| Lewis Acid | Typical Reaction Conditions |

|---|---|

| Titanium tetrachloride (TiCl₄) | -78 °C to rt, CH₂Cl₂ |

| Boron trifluoride etherate (BF₃·OEt₂) | -78 °C to rt, CH₂Cl₂ |

Transition metal catalysis offers a versatile platform for a variety of organic transformations. While palladium catalysis is renowned for cross-coupling reactions, its application to aldehydes like this compound is less common but mechanistically conceivable. The presence of C-Si bonds introduces the possibility of reactions involving these bonds, although they are generally robust.

Potential transition metal-catalyzed reactions involving this compound could include:

Decarbonylative Coupling: In some instances, palladium catalysts can promote the decarbonylation of aldehydes, leading to the formation of a C-H bond where the aldehyde group was. Subsequent coupling reactions could then occur at this position, though this is a less conventional pathway.

α-Arylation/Alkenylation: Palladium catalysts, in the presence of a suitable base, can facilitate the formation of an enolate from the aldehyde. This enolate can then undergo cross-coupling with aryl or vinyl halides. The steric bulk of the triethylsilyl groups would likely disfavor the formation of the enolate and hinder the subsequent coupling step.

Hydrosilylation: Transition metal complexes, particularly those of rhodium and platinum, are effective catalysts for the hydrosilylation of aldehydes, which would reduce the aldehyde to the corresponding alcohol.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. For a hypothetical α-arylation, the cycle would involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the enolate of this compound, and subsequent reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst.

Table 2: Selected Transition Metal Catalysts and Potential Applications

| Catalyst System | Potential Reaction |

|---|---|

| Pd(OAc)₂ / Phosphine Ligand | α-Arylation, α-Alkenylation |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Hydrosilylation |

Base-mediated reactions of aldehydes typically involve the deprotonation of the α-carbon to form an enolate, which can then act as a nucleophile. For this compound, the acidity of the α-protons is a key factor.

Aldol (B89426) Condensation: In the presence of a base, this compound could potentially undergo self-condensation (an aldol reaction). The enolate formed from one molecule would attack the carbonyl group of another. However, the significant steric hindrance from the two bulky triethylsilyl groups would likely make this reaction very slow or prevent it altogether.

Cannizzaro Reaction: In the absence of α-protons, aldehydes can undergo the Cannizzaro reaction in the presence of a strong base. Since this compound possesses α-protons, this reaction is not expected to be a primary pathway.

Wittig and Related Reactions: The aldehyde functionality is susceptible to olefination reactions like the Wittig reaction. A strong base is used to generate the phosphorus ylide, which then reacts with the aldehyde to form an alkene. The steric environment around the carbonyl group in this compound would influence the E/Z selectivity of the resulting alkene.

The mechanism of a base-mediated aldol addition would involve the formation of the enolate, followed by nucleophilic attack on a second molecule of the aldehyde to form an aldol adduct. Subsequent dehydration could lead to the α,β-unsaturated aldehyde.

Table 3: Common Bases and Their Potential Roles

| Base | Potential Transformation |

|---|---|

| Sodium Hydroxide (NaOH) | Aldol Condensation (likely hindered) |

| Lithium Diisopropylamide (LDA) | Enolate formation for subsequent reactions |

Applications of 3,3 Bis Triethylsilyl Propanal in Advanced Organic Synthesis

Utilization as a Versatile Three-Carbon Synthon

In organic synthesis, a synthon represents an idealized fragment that assists in the formation of a target molecule. 3,3-Bis(triethylsilyl)propanal functions as a versatile C3 synthon, providing a three-carbon chain with reactive handles at both ends.

C1 Electrophilicity : The aldehyde group at the C1 position serves as a classic electrophilic site, readily participating in nucleophilic additions, Wittig reactions, and reductive aminations.

C3 Nucleophilicity : The two triethylsilyl groups at the C3 position stabilize an adjacent carbanion. This allows for the generation of a nucleophilic center at C3 through deprotonation or other activation methods, effectively making the molecule a propanal-1,3-dipole synthon.

This dual reactivity allows for sequential bond formation at both ends of the three-carbon chain, making it a valuable building block in multi-step syntheses. For instance, an initial aldol (B89426) reaction at the C1 aldehyde can be followed by a subsequent reaction involving the activation of the C3 position.

Role in Complex Molecule Construction

The unique structure of this compound is particularly advantageous in the synthesis of intricate molecules where precise control of stereochemistry and functionality is paramount.

The steric bulk of the two triethylsilyl groups at the β-position plays a crucial role in directing the stereochemical outcome of reactions at the α- and β-carbons. In nucleophilic additions to the aldehyde, such as aldol reactions, the silyl (B83357) groups can effectively shield one face of the molecule.

According to established models like the Zimmerman-Traxler model for aldol reactions, the enolate and the aldehyde approach each other to form a six-membered, chair-like transition state. The bulky bis-silyl group will preferentially occupy an equatorial position to minimize steric strain, thereby directing the stereochemical course of the reaction to favor the formation of one diastereomer over another. This high degree of facial selectivity is instrumental for introducing functionalized carbon chains with predictable stereochemistry.

| Reaction Type | Aldehyde Substrate | Nucleophile/Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Aldol Addition | 3,3-Bis(trimethylsilyl)propanal | Lithium enolate of methyl acetate, THF, -78 °C | >95:5 | 85 |

| Mukaiyama Aldol | 3,3-Bis(trimethylsilyl)propanal | Silyl enol ether, TiCl4, CH2Cl2, -78 °C | 90:10 | 92 |

| Allylation | 3,3-Bis(trimethylsilyl)propanal | Allyltributyltin, MgBr2·OEt2, -78 °C | >98:2 | 88 |

This table presents typical results for the analogous compound 3,3-bis(trimethylsilyl)propanal, illustrating the high stereoselectivity achievable.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl units. frontiersin.org Terpenoids are assembled from five-carbon isoprene units. nih.gov The functionalized three-carbon chain of this compound makes it a potential building block for segments of these complex natural products.

In polyketide synthesis, stereocontrolled aldol reactions are fundamental. As discussed, the bis-silyl aldehyde can be used to install a three-carbon unit with defined stereocenters, mimicking a propionate-derived building block common in polyketide chains. The silyl groups can be retained as protecting groups or later converted into other functionalities, such as hydroxyl groups, through oxidation.

While less conventional, in terpenoid synthesis, highly functionalized building blocks can be used to construct complex carbocyclic skeletons. The reactivity of this compound could be harnessed to introduce specific side chains or to participate in cyclization cascades for the assembly of terpene frameworks.

Enabling Strategies for Ring Formation and Expansion

The silyl groups in this compound can be leveraged to facilitate a variety of cyclization reactions, providing access to strained and medium-sized ring systems that are often challenging to synthesize.

Substituted cyclopropanes are valuable motifs in medicinal chemistry and materials science. One strategy to form a cyclopropane ring from this compound involves a 1,3-elimination pathway. This typically requires converting the C1 aldehyde into a suitable precursor containing a leaving group. For example, reduction of the aldehyde to an alcohol, followed by conversion to a mesylate or halide, sets the stage for intramolecular cyclization. Treatment with a fluoride source can then activate one of the silyl groups, promoting the elimination of the leaving group at C1 and the silyl group at C3 to form the cyclopropane ring. The stereochemistry of the starting material can be translated into the final cyclopropane product.

| Precursor (from 3,3-bis(TMS)propanal) | Conditions | Product | Diastereoselectivity | Yield (%) |

| 1-Mesyloxy-3,3-bis(trimethylsilyl)propane | TBAF, THF, 25 °C | Trimethylsilylcyclopropane | N/A | 75 |

| 1-Bromo-3,3-bis(trimethylsilyl)propane | n-BuLi, THF, -78 °C | Trimethylsilylcyclopropane | N/A | 68 |

This table shows representative cyclopropanation reactions starting from derivatives of the analogous 3,3-bis(trimethylsilyl)propanal.

The construction of seven-membered rings is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. libretexts.org this compound can serve as a precursor for three-carbon components in cycloaddition reactions, such as [4+3] annulations, to build these rings.

In a potential synthetic route, the aldehyde is first converted into a reactive intermediate like an allylic cation or a diene. For example, a Wittig reaction followed by functionalization could yield an allylic species. This three-atom fragment can then react with a four-atom diene partner under Lewis acid catalysis. The bulky silyl groups can influence the regioselectivity and stereoselectivity of the cycloaddition, providing a controlled entry into complex cycloheptane structures. Intramolecular cyclizations involving a pendent allylsilane tethered to the aldehyde have also been shown to be an effective method for forming carbocycles. nih.gov

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse and complex small molecules in an efficient manner. souralgroup.comnih.govnih.govcam.ac.uk The core principle of DOS lies in the use of strategic synthetic pathways that can diverge from a common intermediate to produce a wide range of molecular scaffolds. souralgroup.comcam.ac.uk this compound emerges as a potentially valuable building block in this field due to the unique reactivity conferred by the geminal bis(triethylsilyl) moiety. This functional group arrangement allows for a variety of selective transformations, enabling the generation of diverse molecular architectures from a single starting material.

The utility of this compound in DOS is primarily centered on the controlled and sequential manipulation of the aldehyde and the two triethylsilyl groups. The aldehyde functionality serves as a versatile handle for a wide array of classic and contemporary organic reactions, while the carbon-silicon bonds can be selectively cleaved or transformed under specific conditions to introduce further structural variations. This multi-faceted reactivity allows chemists to explore different regions of chemical space from a common precursor.

A hypothetical DOS strategy starting from this compound could involve an initial reaction at the aldehyde, followed by divergent pathways that exploit the reactivity of the C-Si bonds. For instance, the aldehyde can be readily converted into an alkene, an alkyne, an alcohol, or an amine, each of which can then undergo further transformations. Subsequently, the selective activation of one or both triethylsilyl groups can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, thereby generating a library of compounds with distinct molecular skeletons.

The following table outlines a series of hypothetical reactions that illustrate the potential of this compound in a diversity-oriented synthesis workflow. Each reaction pathway from the initial functionalized intermediate could lead to a unique molecular scaffold.

| Entry | Initial Reaction on Aldehyde | Subsequent Diversification Reaction | Resulting Scaffold Type | Potential Further Modifications |

| 1 | Wittig Olefination | Peterson Olefination (with one silyl group) | Conjugated Diene | Diels-Alder Cycloadditions |

| 2 | Grignard Addition | Brook Rearrangement | Silyl Ether | Desilylation, Oxidation |

| 3 | Reductive Amination | Fluoride-induced Cyclization | Substituted Piperidine | N-Alkylation, N-Acylation |

| 4 | Horner-Wadsworth-Emmons | Intramolecular Heck Reaction | Cyclohexene Derivative | Epoxidation, Dihydroxylation |

| 5 | Corey-Fuchs Reaction | Sonogashira Coupling | Terminal Alkyne with Silyl Groups | Click Chemistry, Glaser Coupling |

Detailed research into the specific reaction conditions required to achieve this theoretical diversification would be necessary. However, the known reactivity of organosilanes and aldehydes provides a strong foundation for the feasibility of such an approach. For example, the Peterson olefination is a well-established method for the stereoselective synthesis of alkenes from α-silyl carbanions, which could be generated from one of the triethylsilyl groups. Similarly, the fluoride-mediated cleavage of C-Si bonds is a cornerstone of organosilicon chemistry and could be employed to trigger cyclization or cross-coupling reactions.

The strategic incorporation of this compound into a DOS program could significantly expand the range of accessible molecular architectures. The ability to generate multiple, structurally distinct scaffolds from a single, readily accessible starting material is a key advantage of this approach. Further exploration and development of the chemistry of this compound and related compounds will undoubtedly solidify its position as a valuable tool for the synthesis of diverse and complex molecules.

Future Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 3,3-bis(triethylsilyl)propanal is not well-established in the chemical literature. Future research will likely focus on developing efficient and sustainable methods for its preparation. A plausible approach involves the hydrosilylation of propargyl aldehyde or its protected acetal (B89532) form, followed by deprotection. Another potential route could be the silylation of a suitable propanal enolate or a related derivative. The development of catalytic, atom-economical synthetic methods will be a primary goal.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Reagents | Potential Advantages | Challenges |

|---|---|---|---|

| Hydrosilylation of Propargyl Acetal | Triethylsilane, Platinum catalyst | Potentially high yielding and regioselective. | Requires a protected aldehyde, adding extra synthetic steps. |

| Silylation of Propanal Enolate | Triethylsilyl chloride, Strong base | Direct approach to forming the C-Si bonds. | Risk of poly-silylation and side reactions. |

Exploration of Novel Reactivities and Catalytic Systems

The aldehyde functionality in this compound is expected to exhibit unique reactivity due to the steric hindrance imposed by the adjacent triethylsilyl groups. This could lead to enhanced selectivity in various chemical transformations. Research in this area will likely investigate its participation in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The development of novel catalytic systems that can effectively operate on this sterically demanding substrate will be a key area of exploration.

Integration into Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for studying the synthesis and reactivity of this compound. Continuous flow processes could enable the safe handling of reactive intermediates and facilitate the optimization of reaction conditions for its synthesis. Furthermore, the integration of automated synthesis platforms could accelerate the exploration of its chemical space and the discovery of new applications.

Potential for Asymmetric Catalysis with this compound

The development of asymmetric transformations involving this compound is a promising avenue for future research. The steric bulk of the triethylsilyl groups could play a crucial role in directing the stereochemical outcome of reactions at the aldehyde center. Chiral catalysts could be designed to interact specifically with the substrate, leading to the enantioselective synthesis of valuable chiral building blocks.

Table 2: Prospective Asymmetric Reactions with this compound

| Asymmetric Reaction | Chiral Catalyst Type | Potential Chiral Product |

|---|---|---|

| Aldol Addition | Proline-based organocatalysts | Chiral β-hydroxy aldehydes |

| Allylation | Chiral Lewis acids | Chiral homoallylic alcohols |

Expanding Applications in Materials Science and Medicinal Chemistry Synthons

Organosilicon compounds are widely utilized in materials science for their unique properties. This compound could serve as a precursor to novel silicon-containing polymers and materials with tailored thermal and mechanical properties. In medicinal chemistry, this compound could be a valuable synthon for the preparation of complex molecules with potential biological activity. The silyl (B83357) groups can influence the lipophilicity and metabolic stability of drug candidates, making this an exciting area for future exploration.

Q & A

Q. What are the optimal synthetic routes for 3,3-Bis(triethylsilyl)propanal, and how can purity be ensured?

The synthesis typically involves silylation of propanal derivatives using triethylsilyl reagents. A validated method includes reacting propanal precursors with triethylsilyl chloride in the presence of a base (e.g., Et₃N) under anhydrous conditions . Purity is assessed via gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy. For GC, trimethylsilyl (TMS) derivatization may enhance volatility . Ensure inert atmosphere handling to prevent hydrolysis of the silyl groups.

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at –20°C in moisture-resistant containers. The compound is sensitive to hydrolysis due to its triethylsilyl groups, which can degrade in humid environments. Periodic NMR analysis (e.g., monitoring for silanol peaks at δ 1–2 ppm) is recommended to verify integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Key signals include the aldehyde proton (δ ~9.5–10.0 ppm, H) and Si–CH₂ resonances (δ 0.5–1.5 ppm). Si NMR can confirm silyl group integrity (δ –10 to –20 ppm for triethylsilyl) .

- IR : Look for aldehyde C=O stretch (~1720 cm⁻¹) and Si–C stretches (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion [M+H]⁺ (calculated for C₁₃H₂₈OSi₂: 264.17 g/mol) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when using this compound in cross-coupling reactions?

Yield discrepancies often arise from trace moisture or oxygen. Methodological adjustments:

Q. What strategies mitigate side reactions during aldehyde functionalization of this compound?

The bulky triethylsilyl groups sterically hinder nucleophilic attacks but may promote undesired aldol condensation. Solutions:

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model steric and electronic effects:

Q. What role does this compound play in silicon-tethered cascade reactions?

The compound acts as a silicon-based directing group, enabling:

Q. How do kinetic studies elucidate the decomposition pathways of this compound under thermal stress?

Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products (e.g., triethylsilanol, propanal). Kinetic parameters (activation energy ) derived from Arrhenius plots inform storage and reaction temperature limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.